molecular formula C9H7F3O4 B14038981 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Cat. No.: B14038981
M. Wt: 236.14 g/mol
InChI Key: VEMDBEOESJBEHK-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H7F3O4 It is characterized by the presence of three fluorine atoms and a methoxymethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid typically involves the introduction of fluorine atoms and the methoxymethoxy group onto a benzoic acid derivative. One common method includes the following steps:

    Fluorination: Starting with a suitable benzoic acid derivative, fluorine atoms are introduced using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of trifluoroquinones.

    Reduction: Formation of trifluorohydroquinones.

    Esterification: Formation of methyl or ethyl esters.

    Amidation: Formation of amides with different amine groups.

Scientific Research Applications

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluoro-3-methoxybenzoic acid
  • 2,4,6-Trifluorobenzoic acid
  • 2-(Trifluoromethyl)benzoic acid

Uniqueness

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is unique due to the combination of three fluorine atoms and a methoxymethoxy group, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Biological Activity

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and methoxymethoxy groups enhances its chemical properties, making it a candidate for various medicinal applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is C9H9F3O4C_9H_9F_3O_4, with a molecular weight of approximately 250.16 g/mol. The unique structure contributes to its lipophilicity and metabolic stability, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance binding affinity to enzymes and receptors, potentially modulating their activity. Notably, studies suggest that the compound may act as an inhibitor of bacterial cell division by targeting proteins such as FtsZ, similar to other fluorinated compounds.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of trifluoromethylbenzoic acids have shown low minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The incorporation of trifluoromethyl groups often enhances this activity due to increased lipophilicity and interaction with bacterial membranes .

Anti-inflammatory and Anticancer Activities

This compound has been explored for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting cytokine production in immune cells. Additionally, preliminary studies suggest potential anticancer activities through the inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes key characteristics and activities:

Compound NameStructure FeaturesBiological ActivityMIC (µg/ml)
2,4-Difluoro-3-(methoxymethoxy)benzoic acidTwo fluorine atomsInhibits FtsZ proteinNot specified
2,4,6-Trihydroxybenzoic AcidHydroxy groupsInhibits CDK activityNot specified
2,4-Dichloro-3-methoxybenzoic acidChlorine substituentsAntibacterial against S. aureus3.12

Inhibition of FtsZ Protein

A study conducted using molecular docking techniques revealed that this compound effectively binds to the active site of the FtsZ protein. This interaction disrupts bacterial cell division processes. The conformational analysis showed that the presence of fluorine enhances the compound's ability to adopt necessary conformations for effective binding .

Cytokine Modulation in Inflammatory Models

In vitro studies have demonstrated that this compound can modulate cytokine levels in macrophages derived from rheumatoid arthritis patients. It significantly reduced pro-inflammatory cytokines (TNF-α and IL-6) while leaving anti-inflammatory markers relatively unchanged .

Properties

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

2,4,6-trifluoro-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H7F3O4/c1-15-3-16-8-5(11)2-4(10)6(7(8)12)9(13)14/h2H,3H2,1H3,(H,13,14)

InChI Key

VEMDBEOESJBEHK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C(=C1F)C(=O)O)F)F

Origin of Product

United States

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